molecular formula C15H14N2O7 B3330045 1,3-Bis(4-nitrophenoxy)propan-2-ol CAS No. 65911-02-6

1,3-Bis(4-nitrophenoxy)propan-2-ol

Cat. No.: B3330045
CAS No.: 65911-02-6
M. Wt: 334.28 g/mol
InChI Key: JCIOPTMQOVMRMP-UHFFFAOYSA-N
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Description

“1,3-Bis(4-nitrophenoxy)propan-2-ol” is an organic compound . It belongs to the class of organic compounds known as nitrophenyl ethers, which are aromatic compounds containing a nitrobenzene moiety that carries an ether group on the benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 1,3-bis-1,2,3-triazol-1-yl-propan-2-ol compounds have been prepared via CuAAC click reaction of 1,3-diazido-2-propanol and various alkynes .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H18N2O5 . The average mass is 282.292 Da and the monoisotopic mass is 282.121582 Da .

Scientific Research Applications

Synthesis and Characterization in Chemistry

1,3-Bis(4-nitrophenoxy)propan-2-ol has been utilized in the synthesis of novel compounds and for characterization in chemistry. For instance, it has been used in the synthesis of new phthalocyanines, where its derivatives showed potential in metal-free and metallophthalocyanines. These compounds exhibited interesting aggregation behaviors in various solvents, suggesting potential applications in materials science (Acar et al., 2012). Additionally, derivatives of this compound have been synthesized for the development of new poly(amide-imide)s with potential applications in thermally stable plastics (Faghihi et al., 2011).

Crystallography and Material Studies

In the field of crystallography and material studies, this compound has been explored for its structural properties. A study focusing on its synthesis and crystal structure provided insights into its solid-state packing and potential applications in material design (Rafique et al., 2009).

Bioremediation and Environmental Science

In environmental science, derivatives of this compound have been investigated for their role in bioremediation. For example, laccase from Fusarium incarnatum was used in a study to assess its potential in the biodegradation of Bisphenol A, indicating its relevance in environmental pollutant management (Chhaya & Gupte, 2013).

Biochemistry and Molecular Studies

In biochemistry, this compound's derivatives have been utilized to study the effects of oxy bridging groups in dinuclear Zn(II) complexes. These studies provide insights intothe catalytic activity and mechanisms of these complexes, which are crucial for understanding biochemical reactions and developing new catalysts (Mohamed et al., 2009).

Synthetic Methodologies

Properties

IUPAC Name

1,3-bis(4-nitrophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O7/c18-13(9-23-14-5-1-11(2-6-14)16(19)20)10-24-15-7-3-12(4-8-15)17(21)22/h1-8,13,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIOPTMQOVMRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(COC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

76.5 g (0.55 mole) of p-nitrophenol, 32.3 g (0.25 mole) of glycerol-αα′-dichlorohydrin, and 500 ml of xylene were added to a reaction solution, and the reaction mixtures were heated with stirring under a nitrogen current. After dissolving the solid, 345 g (2.5 moles) of potassium carbonate anhydride was added, and the reaction mixtures were refluxed with stirring for 12 hours. The reacted solution was separated by filtration while it was warm. After cooling, hexane was added to the filtrate. A yellow viscous liquid was obtained. After column purification and drying this liquid, a 55 g-yellow viscous liquid (1,3-bis(4-nitrophenoxy)-2-propyl alcohol) was obtained.
Quantity
76.5 g
Type
reactant
Reaction Step One
[Compound]
Name
glycerol-αα′-dichlorohydrin
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium carbonate anhydride
Quantity
345 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1 g (7.2 mmol) of 4-nitrophenol 0.28 ml (3.6 mmol) of epichlorohydrin, and 0.16 g (3.96 mmol) of sodium hydroxide in 2 ml of dimethylformamide was heated at 110° C. for 1 h. The solvent was removed in vacuo, and the residue was purified by flash chromatography using chloroform to give 0.97 g (81%) of the desired compound (Rf 0.42, 40% ethyl acetate in chloroform). 1H NMR (CDCl3) δ 2.54 (d, 5 Hz, 1H), 4.28 (dd, J=10, 6 Hz, 2H), 4.29 (dd, J=10, 5 Hz, 2H), 4.50 (br sextet, J=6 Hz, 1H), 7.0-7.05 (m, 4H), 8.2-8.3 (m, 4H). Mass spectrum (M+NH4)+ =352.
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

8.86 g. (63.7 mmol) of 4-nitrophenol is dissolved in 250 ml. of isopropanol; 2.75 ml. (35.1 mmol) of epichlorohydrin is added thereto, and thereafter a solution of 1.98 g. (35.3 mmol) of potassium hydroxide in 25 ml. of isopropanol as well as 1 ml. of water are introduced. The mixture is refluxed for 48 hours, concentrated to half its volume, and combined with 50 ml of water. The thus-precipitated product is filtered off and recrystallized from isopropanol/ethanol 1:1. Melting point: 144°-145° C. Yield: 6.4 g.
Quantity
63.7 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35.1 mmol
Type
reactant
Reaction Step Three
Quantity
35.3 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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